4,5-Dimethylthiophene-2-carboxaldehyde
Overview
Description
4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound potentially useful as a building block for synthesis . The thiophene moiety is of particular interest to material design .
Synthesis Analysis
The raw materials for the preparation of 4,5-Dimethylthiophene-2-carboxaldehyde include Phosphorus oxychloride, Potassium hydroxide, Hydrazinium hydroxide solution, Ethylene glycol, N-Methylformanilide, and 3-Methyl-2-thiophenecarboxaldehyde .Molecular Structure Analysis
The molecular formula of 4,5-Dimethylthiophene-2-carboxaldehyde is C7H8OS . The InChI Key is QSBBXKVGLJSGAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
4,5-Dimethylthiophene-2-carboxaldehyde is potentially useful as a building block for synthesis . It presents the thiophene group with useful functionality for incorporation into materials .Physical And Chemical Properties Analysis
4,5-Dimethylthiophene-2-carboxaldehyde has a refractive index of n20/D 1.579 . It has a boiling point of 82-85 °C/0.2 mmHg . The density of this compound is 1.179 g/mL at 25 °C .Scientific Research Applications
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- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .
4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound that can be used as a building block for synthesis . Here are some additional potential applications:
Safety And Hazards
properties
IUPAC Name |
4,5-dimethylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBXKVGLJSGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370042 | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylthiophene-2-carboxaldehyde | |
CAS RN |
5928-48-3 | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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